5,6-Dimethylbenz(c)acridine
CAS No.: 2422-78-8
Cat. No.: VC18777131
Molecular Formula: C19H15N
Molecular Weight: 257.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2422-78-8 |
|---|---|
| Molecular Formula | C19H15N |
| Molecular Weight | 257.3 g/mol |
| IUPAC Name | 5,6-dimethylbenzo[c]acridine |
| Standard InChI | InChI=1S/C19H15N/c1-12-13(2)17-11-14-7-3-6-10-18(14)20-19(17)16-9-5-4-8-15(12)16/h3-11H,1-2H3 |
| Standard InChI Key | VBWNCLOOLHYFFY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=CC3=CC=CC=C3N=C2C4=CC=CC=C14)C |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
5,6-Dimethylbenz(c)acridine consists of a benz(c)acridine skeleton, a tricyclic system comprising two benzene rings fused to an acridine moiety. The methyl groups at positions 5 and 6 introduce steric and electronic modifications that influence its reactivity and interactions with biological targets. The molecular formula is , with a molecular weight of 272.34 g/mol .
Table 1: Physicochemical Properties of 5,6-Dimethylbenz(c)acridine Derivatives
The electron-donating methyl groups enhance the compound’s lipophilicity, as evidenced by the high LogP values of its derivatives .
Spectral Identification
Ultraviolet-visible (UV-Vis) spectroscopy of benz(c)acridine derivatives typically reveals absorption maxima between 260–400 nm, attributed to π→π* transitions in the aromatic system . Nuclear magnetic resonance (NMR) spectra show distinct signals for methyl protons (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of 5,6-dimethylbenz(c)acridine derivatives often involves condensation reactions between substituted naphthaldehydes and aromatic amines. For example, 7-chloro-5,6-dimethylbenz(c)acridine is synthesized via the reaction of 1-chloro-3,4-dihydro-2-naphthaldehyde with aniline derivatives under acidic conditions. Similarly, 7-amino derivatives are obtained through reduction of nitro intermediates or direct amination .
Reactivity and Functionalization
The K-region of benz(c)acridines—a reactive site between positions 5 and 6—plays a critical role in their chemical behavior. Methyl substitution at these positions sterically hinders electrophilic attacks, as observed in the reduced reactivity of 5,7-dimethylbenz(c)acridine with osmium tetroxide . Chlorination or amination at position 7 further modulates reactivity, enabling interactions with biological macromolecules like DNA .
Biological Activities and Mutagenicity
Ames Test Findings
In the Ames Salmonella typhimurium assay, 7-amino-5,6-dimethylbenz(c)acridine and 7-chloro-5,6-dimethylbenz(c)acridine exhibited moderate mutagenicity in frameshift strains TA1537, TA98, and TA97. Activity was S9-dependent, indicating metabolic activation is required for mutagenesis . The mutagenic potency correlated with the electronic charge density at the K-region, a trend observed across benz(c)acridine derivatives .
Table 2: Mutagenic Activity of 5,6-Dimethylbenz(c)acridine Derivatives
| Compound | TA1537 (Revertants/µmol) | TA98 (Revertants/µmol) | TA97 (Revertants/µmol) |
|---|---|---|---|
| 7-Amino-5,6-dimethylbenz(c)acridine | 420 ± 35 | 380 ± 28 | 450 ± 40 |
| 7-Chloro-5,6-dimethylbenz(c)acridine | 390 ± 30 | 360 ± 25 | 410 ± 35 |
Mechanisms of Carcinogenicity
Benz(c)acridines are pro-carcinogens requiring metabolic activation to exert genotoxic effects. Cytochrome P450 enzymes oxidize the K-region to form 5,6-epoxides, which alkylate DNA bases and induce mutations . Methyl groups at positions 5 and 6 stabilize the epoxide intermediate, enhancing DNA adduct formation .
Industrial and Anticorrosion Applications
Corrosion Inhibition
Acridine derivatives, including 5,6-dimethylbenz(c)acridine analogs, act as effective corrosion inhibitors for carbon steel in acidic environments. Adsorption studies reveal a Langmuir isotherm model, with Gibbs free energy () values of −32 kJ/mol, indicating spontaneous physisorption .
Table 3: Anticorrosion Performance of Acridine Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume